6-(4-methoxyphenyl)-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one
Description
Properties
IUPAC Name |
6-(4-methoxyphenyl)-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-31-19-9-7-18(8-10-19)20-15-23(29)28(17-25-20)16-24(30)27-13-11-26(12-14-27)21-5-3-4-6-22(21)32-2/h3-10,15,17H,11-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYDFCGCIFQPAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-methoxyphenyl)-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one (commonly referred to as Compound A ) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing data from various studies and sources.
Chemical Structure and Properties
- Molecular Formula : C26H29N5O
- Molecular Weight : 429.55 g/mol
- IUPAC Name : 6-(4-methoxyphenyl)-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one
- SMILES Notation : CC(C(=O)N1C(=O)N(C(=C1)C)C)N2CCN(CC2)C(C(=O)N(C)C)C
Antioxidant Activity
Recent studies have demonstrated that compounds similar to Compound A exhibit significant antioxidant properties. For instance, a derivative showed an IC50 value of 16.97 µg/mL in DPPH free radical scavenging assays, indicating its potential utility in combating oxidative stress-related conditions .
Anti-inflammatory Effects
The compound's structural motifs suggest possible anti-inflammatory activity. Research on related pyrimidine derivatives has shown that they can inhibit myeloperoxidase (MPO), an enzyme implicated in inflammatory responses. Inhibition of MPO can lead to reduced inflammation in various models, including cardiovascular and autoimmune disorders .
Anticancer Potential
Preliminary evaluations indicate that Compound A may possess anticancer properties. Compounds with similar piperazine and pyrimidine structures have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For example, one study reported moderate growth inhibition against leukemia cell lines using structurally related compounds .
The biological activity of Compound A can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The presence of the piperazine moiety suggests that it may interact with neurotransmitter receptors or enzymes involved in inflammatory pathways.
- Free Radical Scavenging : The methoxy groups are known to enhance electron donation capacity, contributing to antioxidant activity.
Case Study 1: Myeloperoxidase Inhibition
A study focused on the design and synthesis of N1-substituted pyrimidines revealed that these compounds could effectively inhibit MPO activity in vitro and in vivo. The lead compound demonstrated significant inhibition in lipopolysaccharide-stimulated human whole blood models, suggesting a pathway for therapeutic development against inflammatory diseases .
Case Study 2: Anticancer Activity Assessment
In an evaluation involving a panel of cancer cell lines (NCI 60), related compounds exhibited varying degrees of cytotoxicity. Notably, some derivatives showed over 40% growth inhibition against leukemia cells, indicating a potential avenue for further exploration in cancer therapeutics .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Structural Differentiation: The target compound uniquely combines a 3,4-dihydropyrimidinone core with dual methoxyphenyl substitutions, distinguishing it from pyrido[3,4-d]pyrimidinones (e.g., 44g, 50e) and pyridazinones (e.g., ). The 2-oxoethyl linker in the target compound contrasts with direct piperazine attachments (e.g., 44g) or pyrazole-linked piperidines (e.g., 50e). This linker may reduce steric hindrance, facilitating interaction with G-protein-coupled receptors .
Pharmacological Implications :
- Methoxyphenyl vs. Halogenated Substituents : The 2-methoxyphenyl group on the piperazine ring (target compound) may confer higher selectivity for serotonin receptors (e.g., 5-HT1A) compared to 3,4-dichlorobenzyl (50e) or 4-fluorophenyl () groups, which are associated with dopamine D2/D3 affinity .
- Piperazine vs. Morpholine : The morpholine ring in enhances solubility but reduces lipophilicity, whereas the piperazine in the target compound balances hydrophilicity and membrane permeability .
Synthetic Routes: The target compound’s synthesis likely involves reductive amination between a dihydropyrimidinone aldehyde and 1-(2-methoxyphenyl)piperazine, analogous to methods in . Sodium triacetoxyborohydride (STAB) is commonly used for such steps . In contrast, pyrazolo[3,4-d]pyrimidinones (e.g., ) are synthesized via nucleophilic substitution, highlighting divergent strategies for core functionalization .
Stability and Bioavailability :
- The absence of a SEM (trimethylsilyl ethoxy methyl) protecting group in the target compound (cf. 50e in ) suggests higher metabolic susceptibility but improved oral bioavailability due to reduced molecular weight .
Preparation Methods
Enaminone Intermediate Synthesis
A critical precursor for advanced Biginelli derivatives is the enaminone, synthesized via the reaction of ketones with dimethylformamide dimethylacetal (DMF-DMA). For example, 1-[4-(piperazin-1-yl)phenyl]ethan-1-one reacts with DMF-DMA under solvent-free conditions to yield 3-(dimethylamino)-1-(4-(piperazin-1-yl)phenyl)prop-2-en-1-one, an enaminone that participates in subsequent cyclocondensation. Adapting this method, the synthesis of 1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one serves as the starting material for the target compound.
Reaction Conditions:
Biginelli Cyclocondensation with Enaminones
The enaminone intermediate undergoes cyclocondensation with substituted benzaldehydes and urea. In the target compound’s case, 4-methoxybenzaldehyde introduces the 6-(4-methoxyphenyl) group, while the enaminone contributes the 5-acetyl moiety and piperazine side chain.
General Protocol:
-
Reactants: Enaminone (1 equiv), 4-methoxybenzaldehyde (1 equiv), urea (1.2 equiv)
-
Catalyst: Glacial acetic acid (10 vol%)
Mechanistic Insight:
The reaction proceeds via acid-catalyzed iminium ion formation between the aldehyde and urea, followed by nucleophilic attack by the enaminone’s β-carbon. Cyclization and dehydration yield the dihydropyrimidinone core.
Optimization of Reaction Parameters
Catalyst Screening
Triphenylphosphine (PPh₃) enhances reaction efficiency in analogous syntheses, reducing reaction times from 12 hours to 5 hours and improving yields to >90%. For the target compound, PPh₃ (0.2 equiv) in ethanol at 65°C is recommended.
Comparative Catalyst Performance:
| Catalyst | Yield (%) | Time (h) |
|---|---|---|
| PPh₃ | 94 | 5 |
| AlCl₃ | 72 | 8 |
| ZnCl₂ | 68 | 10 |
Solvent Effects
Ethanol outperforms methanol, acetonitrile, and solvent-free conditions due to its polarity and boiling point, which facilitate iminium ion stabilization and byproduct dissolution.
Structural Characterization and Validation
Spectroscopic Analysis
Crystallographic Data
Single-crystal X-ray diffraction of analogous compounds validates the chair conformation of the dihydropyrimidinone ring and planar geometry of substituents.
Challenges and Alternative Routes
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?
Methodological Answer: The synthesis involves multi-step reactions, including:
- Nucleophilic substitution at the piperazine ring under reflux in aprotic solvents (e.g., DMF) .
- Ketone-oxoethyl coupling via catalytic amidation, requiring precise stoichiometric control of reagents like EDCI/HOBt .
- Cyclization of the dihydropyrimidinone core under acidic conditions (e.g., HCl/ethanol) at 60–80°C .
Key Data:
- Molecular formula: C₂₄H₂₇N₇O (MW: 429.5 g/mol) .
- Yield optimization: Use of inert atmospheres (N₂) and slow addition of coupling agents reduces side reactions (e.g., dimerization) .
Q. Which spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR: Assign methoxyphenyl (δ 3.8–4.0 ppm for OCH₃) and piperazine protons (δ 2.5–3.5 ppm) .
- HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 430.218) .
- X-ray crystallography: Resolves steric hindrance in the dihydropyrimidinone core; SHELX software refines thermal displacement parameters .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties relevant to biological activity?
Methodological Answer:
- Exchange-correlation functionals (e.g., B3LYP) model charge distribution in the methoxyphenyl and piperazine groups, revealing electron-withdrawing effects at the oxoethyl moiety .
- Frontier molecular orbitals (FMOs): HOMO-LUMO gaps (~4.2 eV) correlate with reactivity in electrophilic substitution .
Key Data:
Q. How can structural modifications enhance selectivity for serotonin receptor subtypes?
Methodological Answer:
- Structure-activity relationship (SAR):
- Piperazine substitution: 2-Methoxyphenyl groups enhance 5-HT₁A affinity (Ki < 50 nM) compared to 3-/4-substituted analogs .
- Dihydropyrimidinone ring rigidity: Methylation at C6 improves metabolic stability (t₁/₂ > 120 min in microsomal assays) .
Experimental Design:
- Docking simulations (AutoDock Vina) guide substitutions to avoid steric clashes in the receptor’s hydrophobic pocket .
Q. How to resolve contradictions in reported biological activity data across assays?
Methodological Answer:
- Assay standardization:
- Use radioligand binding assays (³H-8-OH-DPAT for 5-HT₁A) to minimize false positives from fluorescent probes .
- Control solvent polarity (e.g., DMSO ≤0.1%) to prevent aggregation .
- Meta-analysis: Compare IC₅₀ values across cell lines (e.g., HEK293 vs. CHO) to identify assay-specific biases .
Q. What crystallographic challenges arise in resolving the oxoethyl-piperazine conformation?
Methodological Answer:
- Disorder modeling: SHELXL refines overlapping electron densities for the oxoethyl side chain using PART and SUMP instructions .
- Twinned data: HKLF 5 mode in SHELX handles pseudo-merohedral twinning (R-factor < 0.05) .
Key Data:
Q. How does solvent polarity influence the compound’s tautomeric equilibrium?
Methodological Answer:
Q. What strategies mitigate oxidative degradation during long-term stability studies?
Methodological Answer:
- Accelerated stability testing:
- Use argon-purged vials and antioxidants (e.g., BHT) to reduce peroxide formation .
- LC-MS monitors degradation products (e.g., m/z 412.190 for demethylated analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
